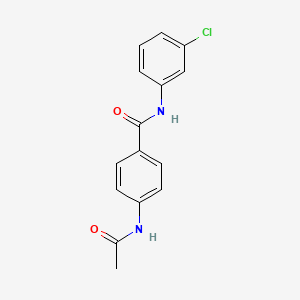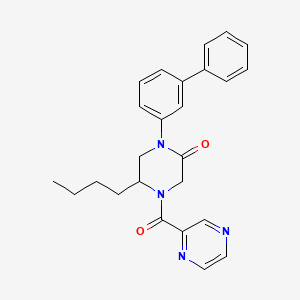![molecular formula C16H16N2O2 B5517408 4-amino-2-isobutyl-5H-chromeno[3,4-c]pyridin-5-one](/img/structure/B5517408.png)
4-amino-2-isobutyl-5H-chromeno[3,4-c]pyridin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-2-isobutyl-5H-chromeno[3,4-c]pyridin-5-one is a heterocyclic compound that belongs to the class of chromeno-pyridines This compound is characterized by its unique tricyclic structure, which includes a chromene ring fused to a pyridine ring The presence of an amino group at the 4-position and an isobutyl group at the 2-position further distinguishes this compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-isobutyl-5H-chromeno[3,4-c]pyridin-5-one can be achieved through several synthetic routes. One common method involves the reaction of 4-aminocoumarin with β-carbonyl-substituted chromenes. This reaction typically proceeds through a Michael addition, followed by chromane ring opening and cyclodehydration . Another approach involves the use of ruthenium-catalyzed [2 + 2 + 2] cycloaddition of α,ω-diynes with cyanamides . This method is highly regioselective and can tolerate a wide range of substituents, making it a versatile route for the synthesis of various chromeno-pyridine derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the development of greener and more sustainable methods, such as microwave-assisted synthesis, can further improve the industrial viability of this compound.
Análisis De Reacciones Químicas
Types of Reactions: 4-amino-2-isobutyl-5H-chromeno[3,4-c]pyridin-5-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The amino group at the 4-position is particularly reactive and can participate in nucleophilic substitution reactions. The chromene ring can also undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Acidic and basic conditions can also be employed to facilitate various substitution reactions. For example, the use of acetic acid as a solvent can promote the cyclodehydration step in the synthesis of chromeno-pyridine derivatives .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions can yield quinone derivatives, while reduction reactions can produce hydroxy derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the chromene or pyridine rings.
Aplicaciones Científicas De Investigación
4-amino-2-isobutyl-5H-chromeno[3,4-c]pyridin-5-one has a wide range of scientific research applications. In medicinal chemistry, it has been investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerases and other enzymes involved in DNA replication . In material science, its unique tricyclic structure makes it a valuable building block for the synthesis of novel polymers and organic semiconductors. Additionally, its potential as an anti-inflammatory and antibacterial agent has been explored, further highlighting its versatility in various fields of research .
Mecanismo De Acción
The mechanism of action of 4-amino-2-isobutyl-5H-chromeno[3,4-c]pyridin-5-one involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound is believed to inhibit topoisomerase enzymes, thereby preventing the unwinding and replication of DNA. This leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. The presence of the amino and isobutyl groups may enhance the compound’s binding affinity to the enzyme’s active site, contributing to its potency .
Comparación Con Compuestos Similares
4-amino-2-isobutyl-5H-chromeno[3,4-c]pyridin-5-one can be compared with other similar compounds, such as 4-amino-2-phenyl-5H-chromeno[3,4-c]pyridin-5-one and 4-amino-2-isopropyl-chromeno[3,4-c]pyridin-5-one . While these compounds share the same chromeno-pyridine core structure, the different substituents at the 2-position impart distinct chemical and biological properties. For example, the phenyl-substituted derivative may exhibit different electronic properties compared to the isobutyl-substituted compound, affecting its reactivity and potential applications. The isopropyl-substituted derivative may have different steric effects, influencing its binding interactions with molecular targets.
Propiedades
IUPAC Name |
4-amino-2-(2-methylpropyl)chromeno[3,4-c]pyridin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-9(2)7-10-8-12-11-5-3-4-6-13(11)20-16(19)14(12)15(17)18-10/h3-6,8-9H,7H2,1-2H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQMEMJHYXUGQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC2=C(C(=N1)N)C(=O)OC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,6-dimethyl-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5517333.png)
![2-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B5517338.png)
![4-[(E)-[5-(4-fluorophenyl)furan-2-yl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B5517344.png)
![9-(4-chlorobenzyl)-2-(3-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5517354.png)

![N-(Benzo[d][1,2,3]thiadiazol-5-yl)pyrrolidine-1-carboxamide](/img/structure/B5517365.png)

![N-((3R*,4R*)-1-{[2-(ethylthio)pyrimidin-5-yl]methyl}-3-hydroxypiperidin-4-yl)isonicotinamide](/img/structure/B5517371.png)


![N-[(E)-(3-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5517416.png)
![[(3aS,6aS)-3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanone](/img/structure/B5517417.png)
![7-(2,4-dimethoxybenzyl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5517421.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-ethylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5517425.png)
